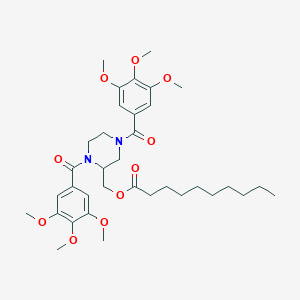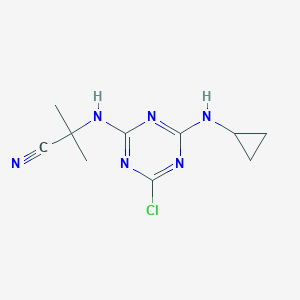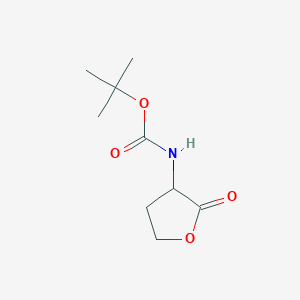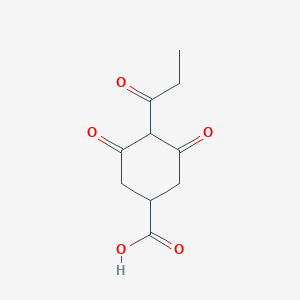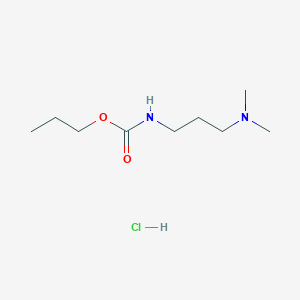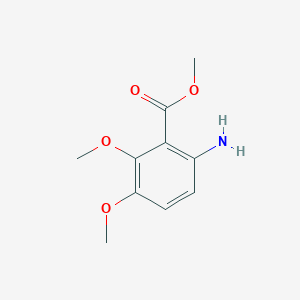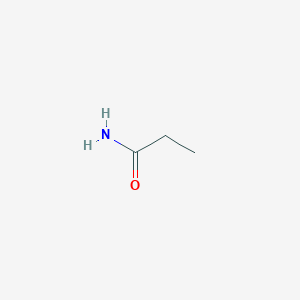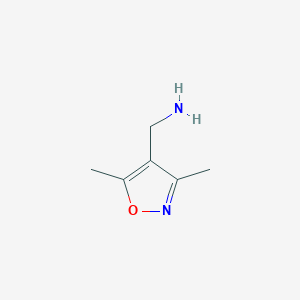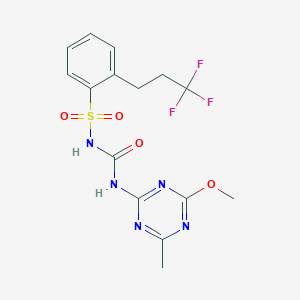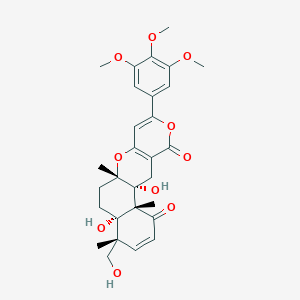![molecular formula C10H12ClNO2 B166736 2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone CAS No. 127354-36-3](/img/structure/B166736.png)
2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone, also known as Ketorolac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for its analgesic and anti-inflammatory effects. Ketorolac is used to treat moderate to severe pain, and it is often used as an alternative to opioids due to its lower risk of addiction and respiratory depression. Ketorolac is synthesized through a multistep process, and it has been extensively studied for its biochemical and physiological effects.
作用机制
2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation. By inhibiting COX enzymes, 2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone reduces the production of prostaglandins and thereby reduces inflammation and pain.
Biochemical and Physiological Effects:
2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone has a number of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. 2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone has also been shown to reduce the levels of oxidative stress markers, such as malondialdehyde, and to increase the activity of antioxidant enzymes, such as superoxide dismutase. These effects suggest that 2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone may have a protective effect against oxidative stress and inflammation.
实验室实验的优点和局限性
2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, and it has a well-established mechanism of action. 2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone is also relatively safe, with a low risk of addiction and respiratory depression compared to opioids. However, 2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone has some limitations for use in laboratory experiments. It has a short half-life, which may limit its effectiveness in some experimental models. Additionally, 2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone may have off-target effects that could confound experimental results.
未来方向
There are several future directions for research on 2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone. One area of research is the development of more selective COX inhibitors that could reduce the risk of gastrointestinal and renal side effects associated with NSAIDs. Another area of research is the development of novel formulations of 2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone that could improve its pharmacokinetic properties and increase its effectiveness in treating pain and inflammation. Additionally, further research is needed to understand the long-term effects of 2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone on inflammation and oxidative stress, as well as its potential role in the treatment of chronic pain conditions.
合成方法
The synthesis of 2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone involves several steps, including the condensation of 4-(dimethylamino) phenol with chloroacetyl chloride to form 2-chloro-1-[4-(dimethylamino)phenyl]ethanone. This intermediate is then reacted with sodium hydroxide and 2-hydroxybenzyl alcohol to form the final product, 2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone. The synthesis of 2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone is a complex process that requires careful control of reaction conditions and purification steps to ensure high yields and purity.
科学研究应用
2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone has been extensively studied for its analgesic and anti-inflammatory effects. It has been shown to be effective in treating moderate to severe pain, including postoperative pain, dental pain, and musculoskeletal pain. 2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone is often used in combination with opioids to reduce the dose of opioids required and to minimize the risk of opioid-related side effects. 2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone has also been studied for its anti-inflammatory effects, and it has been shown to be effective in reducing inflammation in animal models of arthritis and other inflammatory conditions.
属性
CAS 编号 |
127354-36-3 |
|---|---|
产品名称 |
2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone |
分子式 |
C10H12ClNO2 |
分子量 |
213.66 g/mol |
IUPAC 名称 |
2-chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone |
InChI |
InChI=1S/C10H12ClNO2/c1-12(2)7-3-4-8(9(13)5-7)10(14)6-11/h3-5,13H,6H2,1-2H3 |
InChI 键 |
PPDSUFMSUJJKDW-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC(=C(C=C1)C(=O)CCl)O |
规范 SMILES |
CN(C)C1=CC(=C(C=C1)C(=O)CCl)O |
同义词 |
Ethanone, 2-chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



